molecular formula C21H15N5O5S B3396628 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide CAS No. 1019102-71-6

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide

Cat. No.: B3396628
CAS No.: 1019102-71-6
M. Wt: 449.4 g/mol
InChI Key: BAYHCNJOCMMSEL-UHFFFAOYSA-N
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Description

“N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide” is a compound that has been studied for its potential biological activities . The compound contains a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 4-nitrobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present . These include a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 4-nitrobenzamide group . The presence of these groups likely contributes to the compound’s properties and potential biological activities.

Future Directions

The compound and its derivatives could be further studied for their potential biological activities . In silico tools could be used to predict various molecular properties relevant to drug motifs, including ADME properties, BBB penetration, and solubility . This could aid in the design of more potent drugs and the development of a comprehensive understanding of the structure-activity relationships of these molecules .

Mechanism of Action

Target of Action

Similar compounds have been reported to target various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It’s known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common downstream effects of many anticancer agents.

Pharmacokinetics

A study on similar compounds suggests that they obey lipinski’s rule of five, which predicts good bioavailability

Result of Action

Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines . This suggests that this compound may also exhibit potent anticancer activity.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O5S/c1-12-8-19(23-20(27)13-2-5-15(6-3-13)26(28)29)25(24-12)21-22-16(10-32-21)14-4-7-17-18(9-14)31-11-30-17/h2-10H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYHCNJOCMMSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Reactant of Route 2
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N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Reactant of Route 6
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N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide

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